molecular formula C20H15N3OS B2560225 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione CAS No. 524062-93-9

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione

Cat. No.: B2560225
CAS No.: 524062-93-9
M. Wt: 345.42
InChI Key: MIXZSVJGEIFPLG-UHFFFAOYSA-N
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Description

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a phenoxyphenyl group and a thione moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione are not fully understood yet. It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not fully known. It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not fully known. It is believed that this compound has a certain degree of stability and degradation, and may have long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not fully known. It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not fully understood. It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione typically involves the reaction of 4-phenoxyaniline with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the thione group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the quinazoline core.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • N-(4-phenoxyphenyl)-2-[(pyridin-4-ylmethyl)amino]nicotinamide

Uniqueness

4-[(4-Phenoxyphenyl)amino]-1,2-dihydroquinazoline-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(4-phenoxyanilino)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c25-20-22-18-9-5-4-8-17(18)19(23-20)21-14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-19,21H,4-5,8-9H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIMCTVWBKRFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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